3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
Description
This compound is a hydrazone derivative featuring a 4-nitrobenzoate ester and a 4-methylphenoxy acetyl group. The 4-nitro group on the benzoate may enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Properties
Molecular Formula |
C23H19N3O6 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
[3-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H19N3O6/c1-16-5-11-20(12-6-16)31-15-22(27)25-24-14-17-3-2-4-21(13-17)32-23(28)18-7-9-19(10-8-18)26(29)30/h2-14H,15H2,1H3,(H,25,27)/b24-14+ |
InChI Key |
NMCKJLLNQMECIS-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the imine intermediate: This step involves the reaction of 4-methylphenoxyacetaldehyde with an amine to form an imine intermediate.
Acylation: The imine intermediate is then acylated with 4-nitrobenzoyl chloride to form the final product.
The reaction conditions for these steps often include the use of organic solvents such as methanol or dichloromethane, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative.
Scientific Research Applications
3-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of functional groups such as the imine and nitrobenzene moieties allows it to form hydrogen bonds and other interactions with target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in substituents on the benzoate ring, phenoxy group, or hydrazinylidene linker. Below is a comparative analysis based on the evidence:
Table 1: Substituent Comparison
Key Observations:
- Phenoxy Groups: The 4-methylphenoxy group (target and ) enhances lipophilicity compared to 4-fluorophenoxy (), which may influence solubility and membrane permeability.
- Linker Modifications: Thiazolidinone-containing analogs (e.g., Compound 23) introduce heterocyclic rigidity, contrasting with the simple hydrazinylidene bridge in the target.
Physicochemical Properties
Data from synthesized analogs () provide insights into trends:
Table 2: Melting Points and Yields
Key Observations:
- High melting points (e.g., 282–283°C for -19) suggest strong intermolecular forces, possibly due to nitro or chloro groups.
- The target’s nitro group may elevate its melting point compared to bromo analogs (), though direct data is lacking.
- Elemental analysis discrepancies (e.g., higher N% in -23 due to thiazolidinone) highlight the impact of heterocyclic modifications.
Spectroscopic and Analytical Data
- NMR/HR-MS : Hydrazinylidene protons in analogs (e.g., ) show characteristic downfield shifts (~8–10 ppm for -NH-N=C-). The target’s nitro group would likely deshield adjacent protons, distinct from bromo or chloro substituents .
- Collision Cross-Section (CCS): A related compound () with a 3-phenylpropenoate ester has predicted CCS values of 208.9 Ų ([M+H]⁺), suggesting moderate polarity. The target’s nitro group may increase polarity compared to bromo derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
